molecular formula C17H14O B3105986 2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one CAS No. 156086-78-1

2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one

Cat. No.: B3105986
CAS No.: 156086-78-1
M. Wt: 234.29 g/mol
InChI Key: JZIHQHZFQCEZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-dimethyl-5H-dibenzoa,dannulen-5-one is an organic compound belonging to the class of dibenzoannulenes. This compound is characterized by its unique structure, which includes two benzene rings fused to a seven-membered ring with a ketone functional group at the 5-position and methyl groups at the 2 and 8 positions. This structural arrangement imparts specific chemical properties and reactivity to the compound.

Mechanism of Action

Target of Action

The primary targets of 2,8-Dimethyl-5H-dibenzoa,d

Mode of Action

The mode of action of 2,8-Dimethyl-5H-dibenzoa,d. The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by 2,8-Dimethyl-5H-dibenzoa,d. Understanding the downstream effects of these pathways would provide insights into the compound’s pharmacological effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,8-Dimethyl-5H-dibenzoa,d. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 2,8-Dimethyl-5H-dibenzoa,d

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compounda,d

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-5H-dibenzoa,dannulen-5-one can be achieved through various synthetic routes. One common method involves the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method allows for the formation of structurally diverse dibenzoannulenes in moderate to good yields.

Industrial Production Methods

Industrial production methods for 2,8-dimethyl-5H-dibenzoa,dannulen-5-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applicable to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:

    Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,8-dimethyl-5H-dibenzoa,dannulen-5-one has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2,8-dimethyl-5H-dibenzoa,dannulen-5-one can be compared with other similar compounds, such as:

    5H-dibenzo[a,d]cyclohepten-5-one: This compound lacks the methyl groups at the 2 and 8 positions, which can influence its reactivity and interactions.

    Dibenzosuberenone: Another structurally related compound with different substitution patterns on the aromatic rings.

    2,3,6,7-dibenzotropone: A similar compound with a different arrangement of the aromatic rings and functional groups.

The uniqueness of 2,8-dimethyl-5H-dibenzoa,dannulen-5-one lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

6,13-dimethyltricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)17(15)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIHQHZFQCEZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C=C2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10,11-Dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (European Patent, 1993, 0 25 589 322 A1) (6 g) and N-bromosuccinimide (5 g) in ethyl acetate (100 ml) was irradiated with a 500 W halogen lamp. After 5 hours the reaction mixture was cooled and quenched with brine. The organic layer was collected, dried (MgSO4) and evaporated under reduced pressure. The residue was dissolved in dry dimethylformamide, treated with 1,5-diazabicyclo[4.3.0]non-5-ene (3.5 ml) and heated at 80° C. for 0.25 hours. The cooled reaction mixture was washed with 2M HCl, brine, dried (MgSO4) and evaporated under reduced pressure. Purification was by chromatography eluting with toluene. Yield 4.5 g.
Name
10,11-Dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one
Reactant of Route 2
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one
Reactant of Route 3
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one
Reactant of Route 4
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one
Reactant of Route 5
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one
Reactant of Route 6
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.